molecular formula C20H19BrN4OS B294714 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294714
M. Wt: 443.4 g/mol
InChI Key: PYZZVHWPQPEKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTT is a triazole-thiadiazole derivative that exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is in cancer treatment. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In addition to its antitumor activity, 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also exhibits antimicrobial and anti-inflammatory properties. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to act through multiple pathways. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and proliferation. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also activates the caspase pathway, leading to apoptosis in cancer cells. In addition, 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis.
Biochemical and Physiological Effects:
3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a wide range of biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory properties. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole inhibits the growth of bacteria by disrupting the bacterial cell membrane and inhibiting bacterial DNA synthesis. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potent antitumor activity against a wide range of cancer cell lines. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also exhibits antimicrobial and anti-inflammatory properties, making it a promising compound for the treatment of various diseases. However, 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in preclinical studies, and further research is needed to explore its potential applications in various fields. Some of the future directions for 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research include:
1. Developing more efficient synthesis methods for 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to improve its yield and purity.
2. Investigating the pharmacokinetics and pharmacodynamics of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to determine its optimal dosage and administration route.
3. Conducting in vivo studies to evaluate the efficacy and safety of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in animal models.
4. Exploring the potential applications of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in other fields, such as agriculture and environmental science.
5. Developing analogs of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to improve its potency and selectivity.
In conclusion, 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that exhibits a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in preclinical studies, and further research is needed to explore its potential applications in various fields. 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments, including its low solubility in water and potential toxicity at high concentrations. However, with further research and development, 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could become a valuable compound for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with 4-tert-butylphenyl chloromethyl ether in the presence of triethylamine. The resulting product is then reacted with 2-bromoaniline in the presence of copper(I) iodide and potassium carbonate to yield 3-(2-Bromophenyl)-6-[(4-tert-butylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The overall yield of the synthesis is around 40%, and the purity of the final product can be achieved through recrystallization.

properties

Molecular Formula

C20H19BrN4OS

Molecular Weight

443.4 g/mol

IUPAC Name

3-(2-bromophenyl)-6-[(4-tert-butylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H19BrN4OS/c1-20(2,3)13-8-10-14(11-9-13)26-12-17-24-25-18(22-23-19(25)27-17)15-6-4-5-7-16(15)21/h4-11H,12H2,1-3H3

InChI Key

PYZZVHWPQPEKDG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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